

Spectroscopic Showdown: Unambiguously Confirming the Structure of 4-Chlorobenzhydrol

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Compound of Interest

Compound Name: 4-Chlorobenzhydrol

Cat. No.: B192747

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A comparative analysis of **4-Chlorobenzhydrol** against related benzhydrol analogs using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides definitive structural confirmation. This guide presents key differentiating spectral features and the methodologies to obtain them, offering researchers a clear framework for structural verification.

In the landscape of pharmaceutical development and organic synthesis, precise molecular characterization is paramount. This guide provides a detailed spectroscopic comparison of **4-Chlorobenzhydrol** with two common structural analogs, Benzhydrol and 4-Methylbenzhydrol. Through a systematic presentation of ^1H NMR, ^{13}C NMR, and IR data, we demonstrate the unique spectral fingerprints that unequivocally confirm the structure of **4-Chlorobenzhydrol**.

Comparative Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectral data for **4-Chlorobenzhydrol** and its analogs. These values highlight the distinct electronic and vibratory environments of the molecules, allowing for clear differentiation.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl_3

Compound	-OH Proton (ppm)	-CH Proton (ppm)	Aromatic Protons (ppm)	Other Protons (ppm)
4-Chlorobenzhydro I	~2.5 (s, 1H)	~5.8 (s, 1H)	~7.2-7.4 (m, 9H)	-
Benzhydrol	~2.3 (s, 1H)[1]	~5.85 (s, 1H)[1]	~7.2-7.4 (m, 10H)[1]	-
4-Methylbenzhydro I	~2.1 (s, 1H)	~5.8 (s, 1H)	~7.1-7.4 (m, 9H)	~2.3 (s, 3H, -CH ₃)

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration. Multiplicity is indicated as 's' for singlet and 'm' for multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl₃

Compound	-CH Carbon (ppm)	Aromatic Carbons (ppm)	Other Carbons (ppm)
4-Chlorobenzhydrol	~75.5	~126-143	-
Benzhydrol	~76.2	~126-144	-
4-Methylbenzhydrol	~76.0	~126-144	~21.2 (-CH ₃)

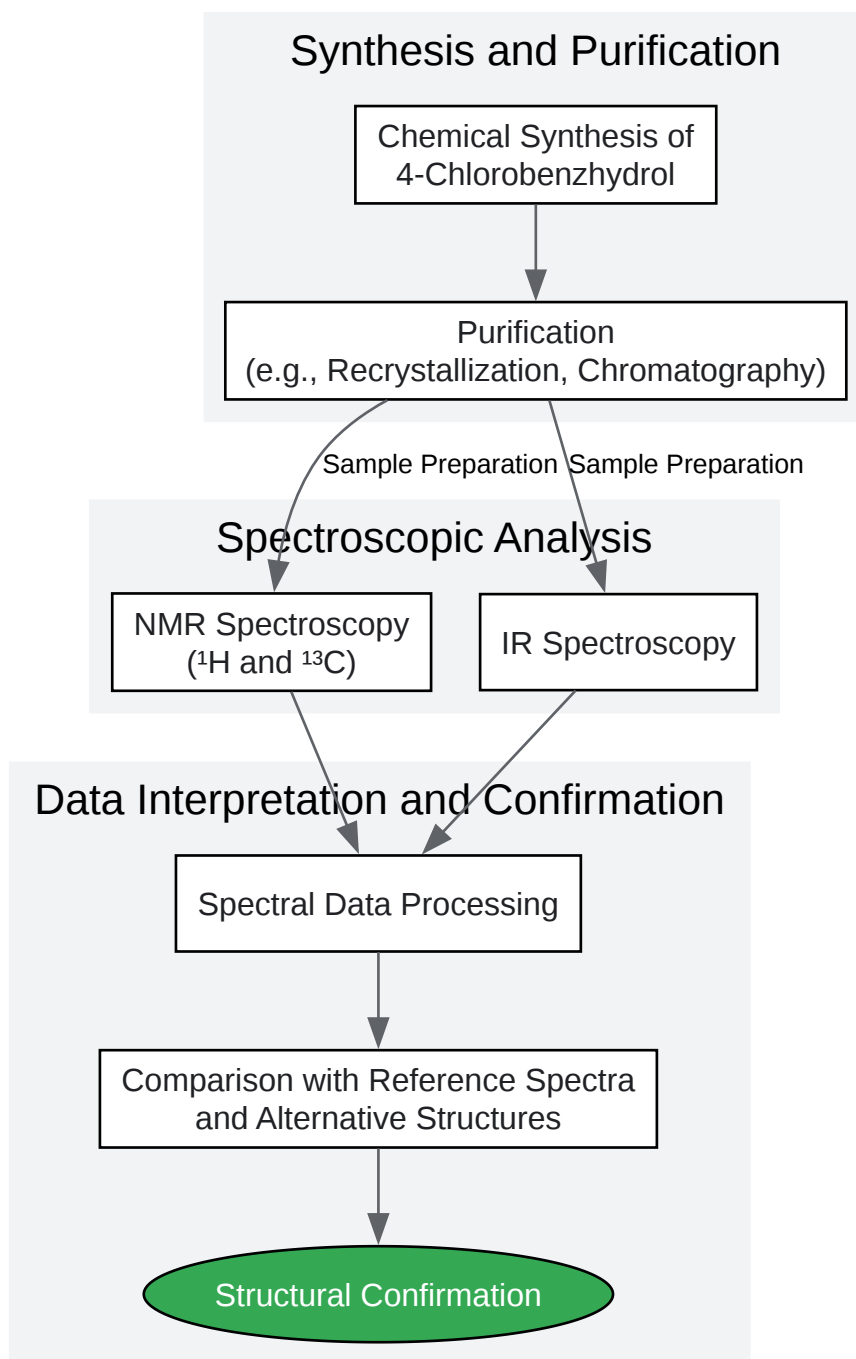
Infrared (IR) Spectroscopy Data

Compound	O-H Stretch (cm ⁻¹)	C-H (sp ³) Stretch (cm ⁻¹)	C-H (sp ²) Stretch (cm ⁻¹)	C=C Aromatic Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	C-Cl Stretch (cm ⁻¹)
4-Chlorobenzhydrol	~3300-3500 (broad)	~2850-3000	~3020-3080	~1450-1600	~1010-1050	~700-800
Benzhydrol	~3300-3500 (broad)	~2850-3000	~3020-3080	~1450-1600	~1010-1050	-
4-Methylbenzhydrol	~3300-3500 (broad)	~2850-3000	~3020-3080	~1450-1600	~1010-1050	-

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like **4-Chlorobenzhydrol**.

Experimental Workflow for Spectroscopic Confirmation



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic confirmation of chemical compounds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans are typically required due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid, purified compound directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
- **Background Spectrum:** Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental contributions.
- **Sample Spectrum:** Record the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum. Identify the wavenumbers (cm^{-1}) of the major absorption bands.

This comprehensive guide provides the necessary data and protocols to confidently confirm the structure of **4-Chlorobenzhydrol** and differentiate it from its common analogs. The distinct spectroscopic signatures, particularly the aromatic proton integration in ^1H NMR and the presence of a C-Cl stretch in the IR spectrum, serve as definitive markers for **4-Chlorobenzhydrol**.

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References

- 1. brainly.com [brainly.com]
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